molecular formula C18H17N3O5 B11489995 1H-Pyrazole-1-butanoic acid, 3-[[(2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-, methyl ester

1H-Pyrazole-1-butanoic acid, 3-[[(2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-, methyl ester

Cat. No.: B11489995
M. Wt: 355.3 g/mol
InChI Key: NHPQJWLGOLPUFY-UHFFFAOYSA-N
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Description

METHYL 4-[3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]BUTANOATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromene moiety, a pyrazole ring, and a butanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]BUTANOATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles (e.g., solvent-free reactions, microwave-assisted synthesis) can be employed to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]BUTANOATE can undergo various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups in the chromene and pyrazole rings can be reduced to alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of METHYL 4-[3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]BUTANOATE involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-[3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]BUTANOATE is unique due to its combination of a chromene and pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .

Properties

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

methyl 4-[3-[(2-oxochromene-3-carbonyl)amino]pyrazol-1-yl]butanoate

InChI

InChI=1S/C18H17N3O5/c1-25-16(22)7-4-9-21-10-8-15(20-21)19-17(23)13-11-12-5-2-3-6-14(12)26-18(13)24/h2-3,5-6,8,10-11H,4,7,9H2,1H3,(H,19,20,23)

InChI Key

NHPQJWLGOLPUFY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCN1C=CC(=N1)NC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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